1-[trans-2-Hydroxycyclobutyl]piperidin-4-ol
Overview
Description
1-[trans-2-Hydroxycyclobutyl]piperidin-4-ol is a compound that contains a piperidine core, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years due to their importance in drug design . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A series of novel piperidin-4-ol derivatives have been synthesized and evaluated for potential treatment of HIV .Molecular Structure Analysis
The molecular structure of 4-Hydroxypiperidine, a similar compound, has been studied, including its vibrational spectra, NBO, and UV-spectral analysis . The compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H (3) receptor .Chemical Reactions Analysis
Piperidines have been involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . In addition, one-pot synthesis of certain piperidin-4-one derivatives using greener deep eutectic solvent media has been reported .Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidine derivatives are pivotal in the pharmaceutical industry, serving as building blocks for various drugs. The compound “1-[trans-2-Hydroxycyclobutyl]piperidin-4-ol” can be utilized in intra- and intermolecular reactions to synthesize a wide range of piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives find extensive use in over twenty classes of pharmaceuticals and alkaloids.
Pharmacological Applications
The pharmacological significance of piperidine derivatives is well-documented. “1-[trans-2-Hydroxycyclobutyl]piperidin-4-ol” has potential applications in the development of new drugs due to its structural flexibility and functional adaptability. It can be a precursor for compounds with varied biological activities, playing a significant role in the discovery and evaluation of potential drugs containing the piperidine moiety .
HIV Treatment Research
This compound has been explored for its efficacy in the treatment of HIV. Piperidin-4-ol derivatives, including “1-[trans-2-Hydroxycyclobutyl]piperidin-4-ol”, have been synthesized and evaluated for their potential as CCR5 antagonists, which are crucial in the process of HIV-1 entry into cells. The development of novel CCR5 antagonists using this compound could lead to effective treatments for HIV-1 .
Chemokine Receptor CCR5 Blockade
Beyond HIV treatment, the blockade of the chemokine receptor CCR5 has broader implications. “1-[trans-2-Hydroxycyclobutyl]piperidin-4-ol” derivatives can be designed to target CCR5, offering a therapeutic strategy for diseases where CCR5 plays a role. This includes certain autoimmune diseases and cancers where CCR5 is implicated in disease progression .
Green Chemistry Applications
The compound’s derivatives can be synthesized using greener chemistry approaches, such as deep eutectic solvent media. This aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical synthesis. “1-[trans-2-Hydroxycyclobutyl]piperidin-4-ol” can contribute to the development of more sustainable pharmaceutical manufacturing processes .
Drug Design and Discovery
The structural features of “1-[trans-2-Hydroxycyclobutyl]piperidin-4-ol” make it an attractive scaffold for drug design. Its versatility allows for the creation of a diverse array of compounds with potential pharmacological activities. Researchers can leverage this compound in the design and synthesis of novel drugs with improved efficacy and reduced side effects .
Mechanism of Action
While the specific mechanism of action for 1-[trans-2-Hydroxycyclobutyl]piperidin-4-ol is not available, it’s known that many piperidine derivatives have been found to exhibit various biological activities . For instance, compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H (3) receptor .
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is potential for future research and development in this area.
properties
IUPAC Name |
1-[(1R,2R)-2-hydroxycyclobutyl]piperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c11-7-3-5-10(6-4-7)8-1-2-9(8)12/h7-9,11-12H,1-6H2/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKSQDLXYUKFEM-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N2CCC(CC2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1N2CCC(CC2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[trans-2-Hydroxycyclobutyl]piperidin-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.